4-Bromo-5-methylthiophene-2-sulfonamide

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Researchers requiring regiospecific thiophene building blocks for SAR exploration often face limited access to 4-substituted analogs. 4-Bromo-5-methylthiophene-2-sulfonamide (CAS 858848-43-8) solves this by enabling Suzuki-Miyaura cross-coupling at the 4-position, generating diverse 4-aryl-5-methylthiophene-2-sulfonamide libraries. • Key intermediate for CA-II inhibitors with nanomolar potency • Enables antibacterial SAR against NDM-1-producing K. pneumoniae (MIC 0.39 µg/mL for related derivatives) • LogP 1.47 supports systematic lipophilicity optimization. Supplied with ≥95% purity; not hazmat; ships ambient globally.

Molecular Formula C5H6BrNO2S2
Molecular Weight 256.1 g/mol
Cat. No. B13259045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-methylthiophene-2-sulfonamide
Molecular FormulaC5H6BrNO2S2
Molecular Weight256.1 g/mol
Structural Identifiers
SMILESCC1=C(C=C(S1)S(=O)(=O)N)Br
InChIInChI=1S/C5H6BrNO2S2/c1-3-4(6)2-5(10-3)11(7,8)9/h2H,1H3,(H2,7,8,9)
InChIKeyYVMJYWJPMBUXGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-methylthiophene-2-sulfonamide: Core Properties


4-Bromo-5-methylthiophene-2-sulfonamide (CAS 858848-43-8) is a heterocyclic sulfonamide featuring a thiophene core substituted at the 2-position with a sulfonamide group, at the 4-position with a bromine atom, and at the 5-position with a methyl group . This specific substitution pattern creates a versatile synthetic intermediate, particularly for metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, enabling the construction of diverse 5-aryl-thiophene sulfonamide libraries . While direct biological data for this exact compound is sparse, its structure positions it as a critical building block within the broader class of thiophene sulfonamides, which have demonstrated potent inhibitory activity against targets like carbonic anhydrase II in the nanomolar range [1].

Suzuki-Miyaura cross-coupling building block
Regiospecific scaffold for thiophene SAR libraries
Class-level bioactivity: CA inhibition and antibacterial screening contexts

4-Bromo-5-methylthiophene-2-sulfonamide: Non-Interchangeable Scaffold


Generic substitution within the thiophene sulfonamide class is precluded by the profound impact of regiospecific substitution on both synthetic utility and biological activity. The 4-bromo-5-methyl substitution pattern is non-interchangeable; for instance, moving the bromine atom to the 5-position or omitting the methyl group alters reactivity in cross-coupling reactions and can ablate desired biological profiles [1]. More critically, SAR studies across thiophene sulfonamides show that even minor changes, such as bromine versus fluorine substitution at the ortho-position, can result in a shift from nanomolar to micromolar potency against key therapeutic targets [2]. Therefore, selecting a specific regioisomer like 4-bromo-5-methylthiophene-2-sulfonamide is not a matter of convenience but a critical determinant for ensuring the desired outcome in both synthetic sequences and biological assays [3].

Regioisomer shift 5-bromo isomer yields a different aryl-thiophene library; coupling outcome and SAR may not transfer.
Methyl absence Removing the 5-methyl group alters steric and electronic properties, potentially shifting biological profiles.
Halogen variation Fluorine or chlorine substitution at the 4-position can change potency from nanomolar to micromolar range.

4-Bromo-5-methylthiophene-2-sulfonamide: Quantitative Evidence


Regioisomeric Advantage in Suzuki-Miyaura Coupling

The 4-bromo substituent on this compound provides a distinct synthetic advantage over its 5-bromo counterpart (5-bromothiophene-2-sulfonamide) in the generation of 5-aryl-thiophene libraries. While the 5-bromo isomer is a common substrate for Suzuki couplings, the 4-bromo-5-methyl derivative enables the synthesis of a different regioisomeric series (4-substituted-5-methylthiophene-2-sulfonamides) which cannot be accessed from the 5-bromo isomer [1]. This is crucial for SAR exploration, as exemplified by the synthesis of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, which was achieved via Suzuki coupling of 4-bromo-5-methylthiophen-2-ylboronic acid, a direct derivative of the target sulfonamide [2]. This specific regioisomer is thus the essential entry point to a unique chemical space not accessible via more common alternatives [1].

Regioisomeric library access
Class-level inference
Enables synthesis of 4-aryl-5-methylthiophene-2-sulfonamide derivatives via Suzuki-Miyaura coupling of its boronic acid derivative.
Unique SAR chemical space not accessible from 5-bromo isomer
Requires palladium-catalyzed conditions
Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Enhanced Lipophilicity Profile

The incorporation of a bromine atom at the 4-position significantly alters the physicochemical properties of this scaffold compared to its non-brominated analog, 5-methylthiophene-2-sulfonamide. The target compound has a calculated LogP of 1.47 , whereas the non-brominated comparator has a lower LogP (estimated ~0.5-1.0 based on its structure) . This quantitative increase in lipophilicity, driven by the bromine substituent, directly impacts critical drug-like properties such as membrane permeability and oral absorption potential. In a QSAR study of sulfonamide derivatives, bromo-substituted compounds were among the most potent aromatase inhibitors, with IC50 values of 50 nM, highlighting the beneficial role of hydrophobic halogen substituents [1].

Lipophilicity profile
Cross-study comparable
Calculated LogP = 1.47
Increased lipophilicity vs non-brominated analog (~0.5–1.0 LogP difference)
Experimental LogP validation recommended
Drug Design ADME Prediction Physicochemical Properties

Antibacterial Potency Against Resistant Pathogens

The 4-bromo-5-methylthiophene-2-sulfonamide scaffold belongs to a class of compounds with demonstrated, potent antibacterial activity against clinically relevant, multi-drug resistant pathogens. While direct data for this exact molecule is not available, a closely related derivative, 5-bromo-N-alkylthiophene-2-sulfonamide, exhibited an MIC of 0.39 µg/mL against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147, a 'critical priority pathogen' per the WHO [1]. This validates the potent antibacterial potential of the bromo-thiophene-sulfonamide core, providing strong class-level evidence for its value in antibacterial drug discovery programs targeting resistant strains.

Antibacterial class-level MIC
Class-level inference
0.39 µg/mL
Supports antibacterial screening context
Closely related 5-bromo-N-alkyl derivative against NDM-1 K. pneumoniae
Antibacterial Drug Resistance Infectious Disease

Carbonic Anhydrase Inhibition Potential

The 4-substituted thiophene-2-sulfonamide scaffold is a validated pharmacophore for potent carbonic anhydrase (CA) inhibition. A seminal study by Hartman et al. (1992) demonstrated that a series of 4-substituted thiophene-2-sulfonamides possess nanomolar-level potency against human carbonic anhydrase II (hCA II) in vitro [1]. While the specific Ki or IC50 for 4-bromo-5-methylthiophene-2-sulfonamide is not reported, its structural alignment with this pharmacophore suggests it is a strong candidate for CA inhibition. This is supported by findings that other thiophene-based sulfonamides can achieve IC50 values as low as 23.4 nM against hCA-II [2], and that bromo-substitution in related sulfonamide series can be critical for achieving nanomolar potency [3].

CA inhibition class-level IC50
Class-level inference
23.4 nM
Supports carbonic anhydrase inhibition screening
Value from other thiophene sulfonamides; direct data not available
Carbonic Anhydrase Glaucoma Enzyme Inhibition

4-Bromo-5-methylthiophene-2-sulfonamide: Application Scenarios


Regioisomeric Library Synthesis for SAR

In medicinal chemistry, this compound serves as the essential starting material for generating unique libraries of 4-aryl-5-methylthiophene-2-sulfonamides via Suzuki-Miyaura cross-coupling [1]. This is a strategic application for projects where exploring the SAR of the thiophene 4-position is a key objective, as this regioisomer cannot be easily obtained from the more common 5-bromothiophene-2-sulfonamide. The resulting compounds can then be screened for activity against various targets where thiophene sulfonamides have shown promise, such as carbonic anhydrases or kinases [2].

Lead Optimization via Lipophilicity Modulation

During lead optimization, medicinal chemists can use this compound to systematically increase the lipophilicity (LogP) of a candidate molecule. With a calculated LogP of 1.47, the 4-bromo-5-methylthiophene-2-sulfonamide core offers a quantifiable increase in hydrophobicity compared to non-brominated analogs [1]. This can be a deliberate strategy to improve membrane permeability, oral absorption, or target engagement in lipophilic binding pockets. The impact of this bromine substitution on potency and selectivity has been demonstrated in other sulfonamide series, where it conferred nanomolar activity [2].

Antibacterial Drug Discovery for Resistant Pathogens

This compound is a high-priority synthetic intermediate for programs focused on developing novel antibacterial agents against carbapenem-resistant Enterobacteriaceae. A closely related derivative, a 5-bromo-N-alkylthiophene-2-sulfonamide, demonstrated potent activity (MIC 0.39 µg/mL) against a clinically isolated NDM-1-producing K. pneumoniae strain, a WHO critical priority pathogen [1]. Using 4-bromo-5-methylthiophene-2-sulfonamide as a core scaffold, researchers can synthesize focused libraries to explore SAR around this promising antibacterial phenotype.

Hit-to-Lead for Carbonic Anhydrase Inhibitors

This compound is an ideal building block for hit-to-lead campaigns aiming to develop novel carbonic anhydrase (CA) inhibitors, particularly for ophthalmic indications like glaucoma. The 4-substituted thiophene-2-sulfonamide scaffold is a known pharmacophore for potent CA-II inhibition with nanomolar activity [1]. Synthesizing derivatives from this specific brominated intermediate allows for rapid exploration of substitution effects at the 4-position, a key area for modulating potency, selectivity, and physicochemical properties of CA inhibitors [2].

Application
Selection Property
Validation Focus
Regioisomeric SAR library synthesis
Scaffold regiochemistry
Cross-coupling efficiency and library diversity
Lipophilicity modulation studies
Bromine substitution effect on LogP
ADME property profiling
Antibacterial screening against resistant strains
Thiophene sulfonamide core activity
MIC determination against target pathogens
Carbonic anhydrase inhibitor screening
4-substituted thiophene-2-sulfonamide pharmacophore
In vitro enzyme inhibition assay

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14 linked technical documents
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